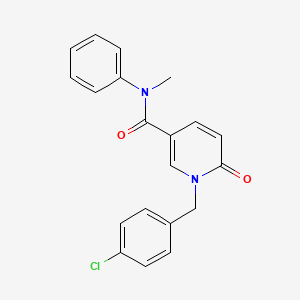

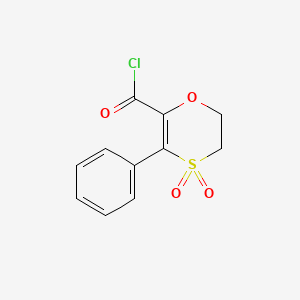

![molecular formula C21H17ClN2O4S B2356512 1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922136-60-5](/img/structure/B2356512.png)

1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

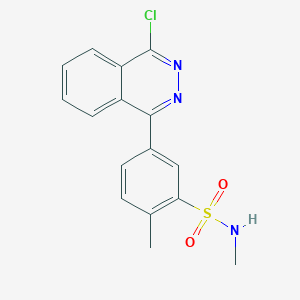

Synthesis and Structural Studies

- Synthesis and Chemical Structure Analysis: This compound has been studied for its synthesis and structural analysis. For instance, Upadhyaya et al. (1997) explored the synthesis and structural properties of related compounds, providing insights into the chemical shifts and coupling constants through extensive 1H and 13C NMR spectroscopy. The structure of certain derivatives was confirmed by X-ray crystallography (Upadhyaya et al., 1997).

Pharmaceutical Research

- Methanesulfonic Acid Salt Forms of Related Compounds: The methanesulfonic acid salt forms of compounds closely related to 1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide have been prepared and characterized, as explored by Eberlin et al. (2013). This study involved single-crystal X-ray diffraction to understand the structural aspects of these compounds (Eberlin et al., 2013).

Chemical Transformation Studies

- Microbial Transformation: Jiu et al. (1977) investigated the microbial transformation of a closely related compound, 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine. This study provided valuable information on how such compounds can be transformed by various fungi into new derivatives, highlighting potential pathways for chemical modifications (Jiu et al., 1977).

Catalytic Reactions and Synthesis

- Catalytic Reactions and Derivative Synthesis: Munck et al. (2017) reported on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This research contributes to the understanding of how such compounds can be used in catalytic reactions to produce optically active derivatives (Munck et al., 2017).

作用機序

The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine, which are known to be selective inhibitors of the Dopamine D2 receptor . They are used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

特性

IUPAC Name |

1-(4-chlorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4S/c1-24-18-4-2-3-5-20(18)28-19-11-10-16(12-17(19)21(24)25)23-29(26,27)13-14-6-8-15(22)9-7-14/h2-12,23H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKQLSJOHCHWIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2356442.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2356444.png)

![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)

![6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2356450.png)